2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11F2N·HCl. It is a derivative of cyclobutane, featuring two fluorine atoms attached to the cyclobutyl ring and an ethanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through a cycloaddition reaction of suitable precursors.
Amination: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the fluorinated cyclobutane.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing for purity, stability, and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclobutyl ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutyl and ethanamine derivatives.
Scientific Research Applications
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its target pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride
- 2-(2,2-difluorocyclopentyl)ethan-1-amine hydrochloride
- 2-(2,2-difluorocyclohexyl)ethan-1-amine hydrochloride
Uniqueness
2-(2,2-difluorocyclobutyl)ethan-1-amine hydrochloride stands out due to its unique cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
2613383-65-4 |
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Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.61 g/mol |
IUPAC Name |
2-(2,2-difluorocyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-5(6)2-4-9;/h5H,1-4,9H2;1H |
InChI Key |
HLBQMMZOZFDIBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CCN)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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